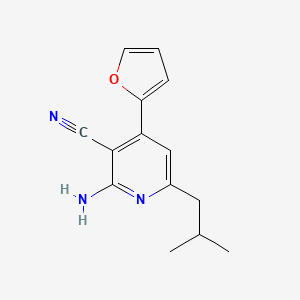

2-amino-4-(2-furyl)-6-isobutylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile has been reported in the literature. For instance, the reaction of 2-acetylfuran with malononitrile and aldehydes under specific conditions can yield substituted nicotinonitriles (Greiner-Bechert & Otto, 1992). This method provides a pathway for the synthesis of compounds with similar structural frameworks to this compound, showcasing the versatility of the starting materials and the synthetic approach.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been elucidated using various spectroscopic techniques. Single crystal X-ray structural analysis is often employed to confirm the molecular geometry and conformation (Kumar et al., 2013). Such studies reveal the arrangement of the substituent groups around the core structure and provide insights into the spatial orientation of the molecule.

Chemical Reactions and Properties

Compounds with a similar structure to this compound participate in various chemical reactions, demonstrating a range of chemical properties. The presence of the nicotinonitrile group, in particular, allows for reactions such as the Michael addition, where nucleophiles can add to the α,β-unsaturated carbonyl system, leading to the formation of new carbon-carbon bonds and functionalized derivatives (Altalbawy, 2013).

Applications De Recherche Scientifique

Corrosion Inhibition

2-amino-4-(2-furyl)-6-isobutylnicotinonitrile derivatives have demonstrated significant potential as corrosion inhibitors. For instance, research by Ansari, Quraishi, and Singh (2015) found that pyridine derivatives, closely related to this compound, exhibit high inhibition efficiency for steel corrosion in acidic environments. Their study utilized a range of techniques, including electrochemical impedance spectroscopy and scanning electron microscopy, to explore the adsorption and inhibitory effects of these compounds on N80 steel corrosion in 15% HCl. The findings suggest a potential application of such compounds in protecting metal surfaces from corrosive agents (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial properties. Altalbawy (2013) synthesized and evaluated novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused Thieno[2,3-b]pyridine, and Pyrazolo[3,4-b]pyridine derivatives for their antimicrobial effectiveness. The results indicated promising antimicrobial activity, suggesting the potential use of this compound derivatives in developing new antimicrobial agents (Altalbawy, 2013).

Magnetocaloric Effects and Relaxation Properties

In the realm of material science, compounds related to this compound have been identified for their unique magnetocaloric effects and relaxation properties. Canaj et al. (2017) discovered that employing 2-amino-isobutyric acid and 2-hydroxy-1-naphthaldehyde in NiII/LnIII chemistry resulted in tetradecanuclear [NiLn] clusters with notable temperature and frequency-dependent out-of-phase signals in the DyIII analogue and interesting magnetocaloric properties in the GdIII analogue. These findings highlight the potential of such compounds in developing advanced materials for cooling technologies or information storage (Canaj et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-4-(furan-2-yl)-6-(2-methylpropyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9(2)6-10-7-11(13-4-3-5-18-13)12(8-15)14(16)17-10/h3-5,7,9H,6H2,1-2H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWFPAUHGLPWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)

![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)

![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)